molecular formula C10H9Cl3O3 B167010 Ethyl 2-(2,4,6-trichlorophenoxy)acetate CAS No. 14426-43-8

Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Cat. No.: B167010
CAS No.: 14426-43-8
M. Wt: 283.5 g/mol
InChI Key: OBSOWGMHABTJFJ-UHFFFAOYSA-N
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Description

It is commonly used as a selective herbicide to control broadleaf weeds in various crops, including cereals, corn, and soybeans.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenol with ethyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,4,6-trichlorophenoxyacetic acid and ethanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and ethanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(2,4,6-trichlorophenoxy)acetate has diverse applications in scientific research:

    Agriculture: Used as a selective herbicide to control broadleaf weeds in crops.

    Chemistry: Serves as an intermediate in the synthesis of other chemical compounds.

    Biology: Utilized in studies related to plant growth regulation and herbicide resistance.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

Mechanism of Action

Ethyl 2-(2,4,6-trichlorophenoxy)acetate exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell division and elongation, causing abnormal growth patterns .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,4,6-trichlorophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but different chlorination pattern.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action but fewer chlorine atoms.

Uniqueness

This compound is unique due to its specific chlorination pattern and ethyl ester group, which confer distinct chemical properties and biological activity. Its selective herbicidal action makes it particularly effective against broadleaf weeds while being safe for use in various crops .

Properties

IUPAC Name

ethyl 2-(2,4,6-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSOWGMHABTJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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